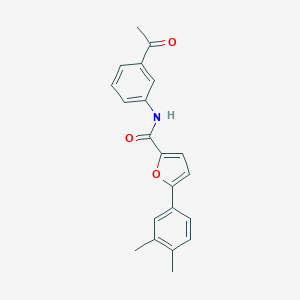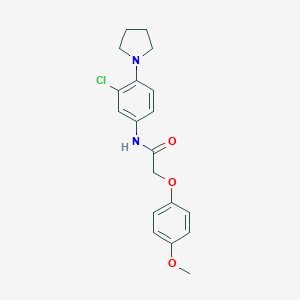
N-(5-chloro-2-morpholin-4-ylphenyl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-morpholin-4-ylphenyl)thiophene-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is known for its unique chemical properties and has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of N-(5-chloro-2-morpholin-4-ylphenyl)thiophene-2-carboxamide is not fully understood. However, it is believed that this compound exerts its effects by interacting with specific biomolecules, including proteins and enzymes. It has been suggested that N-(5-chloro-2-morpholin-4-ylphenyl)thiophene-2-carboxamide may inhibit the activity of certain enzymes or modulate the expression of specific genes, leading to its biological effects.
Biochemical and Physiological Effects:
N-(5-chloro-2-morpholin-4-ylphenyl)thiophene-2-carboxamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have demonstrated that N-(5-chloro-2-morpholin-4-ylphenyl)thiophene-2-carboxamide can reduce tumor growth and improve immune function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-chloro-2-morpholin-4-ylphenyl)thiophene-2-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize, and its chemical properties can be easily modified to improve its biological activity. However, this compound also has some limitations. It is not very soluble in water, which can make it difficult to use in some experiments. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for the research on N-(5-chloro-2-morpholin-4-ylphenyl)thiophene-2-carboxamide. One area of research could focus on the development of more efficient synthesis methods for this compound. Another area of research could investigate the potential of this compound as a therapeutic agent for the treatment of various diseases. Additionally, more research is needed to fully understand its mechanism of action and potential side effects, which could lead to the development of safer and more effective drugs.
Méthodes De Synthèse
The synthesis of N-(5-chloro-2-morpholin-4-ylphenyl)thiophene-2-carboxamide can be achieved using different methods. One of the most commonly used methods involves the reaction of 5-chloro-2-morpholin-4-ylphenylamine with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction yields N-(5-chloro-2-morpholin-4-ylphenyl)thiophene-2-carboxamide as a white solid.
Applications De Recherche Scientifique
N-(5-chloro-2-morpholin-4-ylphenyl)thiophene-2-carboxamide has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been investigated for its potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and infectious diseases. In pharmacology, N-(5-chloro-2-morpholin-4-ylphenyl)thiophene-2-carboxamide has been studied for its effects on different biological pathways and cellular processes. In biochemistry, this compound has been investigated for its interactions with various biomolecules, including proteins, enzymes, and nucleic acids.
Propriétés
Formule moléculaire |
C15H15ClN2O2S |
|---|---|
Poids moléculaire |
322.8 g/mol |
Nom IUPAC |
N-(5-chloro-2-morpholin-4-ylphenyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C15H15ClN2O2S/c16-11-3-4-13(18-5-7-20-8-6-18)12(10-11)17-15(19)14-2-1-9-21-14/h1-4,9-10H,5-8H2,(H,17,19) |
Clé InChI |
LVKRLQCGHRMNRC-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=C(C=C(C=C2)Cl)NC(=O)C3=CC=CS3 |
SMILES canonique |
C1COCCN1C2=C(C=C(C=C2)Cl)NC(=O)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,6-dimethoxy-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244302.png)
![5-chloro-2-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244303.png)
![3-butoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244304.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B244305.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]-2,2-dimethylpropanamide](/img/structure/B244309.png)
![N-[4-(piperidin-1-ylmethyl)phenyl]thiophene-2-carboxamide](/img/structure/B244310.png)
![3-fluoro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244311.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B244312.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-furamide](/img/structure/B244316.png)
![2-(4-methoxyphenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B244318.png)

![5-(4-bromophenyl)-N-[3-(propanoylamino)phenyl]furan-2-carboxamide](/img/structure/B244321.png)
![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B244324.png)